3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an isopropylphenyl group and two methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropylaniline and 2,2-dimethyl-3-oxobutanoic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 2-(2-isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or nitro-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research has shown that quinazolinone derivatives can exhibit anti-inflammatory, anticancer, and antimicrobial activities, making them promising candidates for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: Lacks the isopropylphenyl and dimethyl groups, resulting in different chemical and biological properties.
3-Phenyl-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a phenyl group instead of an isopropylphenyl group.
3-(2-Methylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone: Similar structure but with a methylphenyl group instead of an isopropylphenyl group.
Uniqueness
The presence of the isopropylphenyl group in 3-(2-Isopropylphenyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other quinazolinone derivatives and highlights its potential for specific applications in research and industry.
Properties
Molecular Formula |
C19H22N2O |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-propan-2-ylphenyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N2O/c1-13(2)14-9-6-8-12-17(14)21-18(22)15-10-5-7-11-16(15)20-19(21,3)4/h5-13,20H,1-4H3 |
InChI Key |
TUVYZXPPXKNOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C)C |
Origin of Product |
United States |
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